Home > Products > Screening Compounds P97620 > N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide - 868676-43-1

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Catalog Number: EVT-3065914
CAS Number: 868676-43-1
Molecular Formula: C26H26N4O4S
Molecular Weight: 490.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c)

  • Compound Description: This compound is a quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker. It was synthesized and tested for antiproliferative activity against various cancer cell lines. []

2-(3-bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e)

  • Compound Description: This compound is another quinoline–benzimidazole hybrid containing a triazole-methyl-phenoxy linker and a bromine atom on the phenoxy core. It was also synthesized and tested for antiproliferative activity against various cancer cell lines. []

2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e)

  • Compound Description: This compound is a quinoline–benzimidazole hybrid with a more complex linker structure compared to 9c and 10e. It exhibited potent and selective inhibition of lymphoma cell line growth. []

2-{3-bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

  • Compound Description: This compound is structurally similar to 14e with an additional bromine atom on the phenoxy core. It was also tested for antiproliferative activity. []

(S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide (compound 15)

  • Compound Description: This compound was identified as a potential HIV-1 latency-reversing agent (LRA) through virtual screening. It exhibited histone deacetylase (HDAC) inhibitory activity. []

N-(4-Aminophenyl)heptanamide (16)

  • Compound Description: This compound is another potential HIV-1 LRA identified through virtual screening. It also exhibited HDAC inhibitory activity. []

N-[4-(Heptanoylamino)phenyl]heptanamide (17)

  • Compound Description: This potential HIV-1 LRA was identified through virtual screening and showed HDAC inhibitory activity. []

4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide (18)

  • Compound Description: This compound, identified as a potential HIV-1 LRA through virtual screening, demonstrated the ability to reverse HIV latency in vitro. []

2-(2-Ethoxy-5-(4-hydroxy-piperidine-1-sulfonyl)-phenyl)-5-methyl-7-propyl-3H-imidazo(5,1-f)(1,2,4)triazin-4-one (Ia)

  • Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase (PDE) enzymes, particularly those that metabolize cyclic guanosine monophosphate (c-GMP). It exhibited an IC50 value of 1 nM for the inhibition of PDE-V. []

Properties

CAS Number

868676-43-1

Product Name

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide

Molecular Formula

C26H26N4O4S

Molecular Weight

490.58

InChI

InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29)

InChI Key

SRBMODOZQVZEHH-UHFFFAOYSA-N

SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.